1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxy-5-(trifluoromethylthio)benzaldehyde with a suitable ketone, such as acetone, in the presence of a base catalyst. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or trifluoromethylthio groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one: This compound lacks the thio group, which may result in different chemical and biological properties.
1-(3-Methoxy-5-(trifluoromethylthio)phenyl)propan-2-one: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions.
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)ethanone: The shorter carbon chain in the ethanone derivative may affect its physical and chemical properties.
Properties
Molecular Formula |
C12H13F3O2S |
---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[3-ethoxy-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-17-10-5-9(4-8(2)16)6-11(7-10)18-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
WDRPIQKHVLKYSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CC(=O)C)SC(F)(F)F |
Origin of Product |
United States |
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